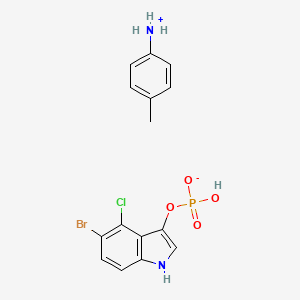

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Reaktion von 5-Brom-4-Chlor-3-indolylphosphat mit p-Toluidin unter kontrollierten Bedingungen . Die Reaktion erfordert typischerweise die Verwendung von Dimethylformamid (DMF) als Lösungsmittel, und das Produkt wird durch Kristallisation oder chromatografische Verfahren gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird 5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) in großen Mengen unter Verwendung automatisierter Synthese- und Reinigungsprozesse hergestellt. Die Produktion umfasst die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten . Die Verbindung wird typischerweise bei niedrigen Temperaturen gelagert, um ihre Stabilität und Aktivität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Alkalische Phosphatase: Wird verwendet, um die Hydrolyse von 5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) zu katalysieren.

Nitroblau-Tetrazolium (NBT): Wird in Kombination mit 5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) verwendet, um eine kolorimetrische Reaktion zu erzeugen.

Hauptprodukte, die gebildet werden

Indigoartiger Farbstoff: Wird durch die Hydrolyse von 5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) durch alkalische Phosphatase gebildet.

Blau-violetter Niederschlag: Wird durch die Oxidation von 5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) in Gegenwart von NBT gebildet.

Wissenschaftliche Forschungsanwendungen

5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) übt seine Wirkungen durch den folgenden Mechanismus aus:

Hydrolyse durch alkalische Phosphatase: Die Verbindung wird durch alkalische Phosphatase hydrolysiert, um einen indigoartigen Farbstoff zu erzeugen.

Oxidation mit NBT: In Gegenwart von NBT unterliegt das hydrolysierte Produkt einer Oxidation, um einen unlöslichen blau-violetten Niederschlag zu bilden.

Molekulare Ziele und Pfade: Das primäre molekulare Ziel von 5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) ist die alkalische Phosphatase, ein Enzym, das die Hydrolyse von Phosphatestern katalysiert.

Wirkmechanismus

BCIP (p-toluidine salt) exerts its effects through the following mechanism:

Hydrolysis by Alkaline Phosphatase: The compound is hydrolyzed by alkaline phosphatase to produce an indigo-like dye.

Oxidation with NBT: In the presence of NBT, the hydrolyzed product undergoes oxidation to form an insoluble blue-purple precipitate.

Molecular Targets and Pathways: The primary molecular target of BCIP (p-toluidine salt) is alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters.

Vergleich Mit ähnlichen Verbindungen

5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

BCIP (Dinatriumsalz): In Wasser löslich und wird in ähnlichen Anwendungen eingesetzt.

X-Phosphat (p-Toluidinsalz): Ein weiteres chromogenes Substrat, das zum Nachweis der alkalischen Phosphataseaktivität verwendet wird.

Pink BCIP Derivat: Erzeugt einen rosa-farbigen Niederschlag anstelle eines blau-violetten.

Einzigartigkeit

5-Brom-4-Chlor-3-indolylphosphat (p-Toluidinsalz) ist aufgrund seiner hohen Empfindlichkeit und Spezifität für den Nachweis der alkalischen Phosphataseaktivität einzigartig. Seine Fähigkeit, einen deutlich blau-violetten Niederschlag zu erzeugen, macht es zu einem wertvollen Werkzeug in verschiedenen biochemischen Assays .

Liste ähnlicher Verbindungen

- BCIP (Dinatriumsalz)

- X-Phosphat (p-Toluidinsalz)

- Pink BCIP Derivat

Eigenschaften

CAS-Nummer |

6578-06-9 |

|---|---|

Molekularformel |

C15H15BrClN2O4P |

Molekulargewicht |

433.62 g/mol |

IUPAC-Name |

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 |

InChI-Schlüssel |

QEIFSLUFHRCVQL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |

Kanonische SMILES |

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br |

Key on ui other cas no. |

6578-06-9 |

Physikalische Beschreibung |

Solid; [Sigma-Aldrich MSDS] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.